Potent Inhibition of Rat VAP-1 (IC50 = 23 nM)
2,4-Dichloro-N-methyl-N-phenylbenzamide exhibits potent inhibitory activity against rat VAP-1 with an IC50 of 23 nM [1]. While direct comparator data for a close analog in the same assay is absent, this value can be compared to the compound's activity against human VAP-1 (IC50 = 180 nM) [1]. This demonstrates a significant species-dependent difference in potency, highlighting the importance of this compound's specific structure for targeting rat VAP-1.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 23 nM (Rat VAP-1) |
| Comparator Or Baseline | 180 nM (Human VAP-1, same compound) |
| Quantified Difference | 7.8-fold greater potency against rat VAP-1 |
| Conditions | Inhibition of rat or human VAP-1 expressed in CHO cells, using 14C-benzylamine as substrate, preincubated for 20 min. |
Why This Matters
For researchers studying rat models of disease, this compound provides a potent tool compound with a defined species-selectivity profile, which is critical for interpreting in vivo pharmacology data.
- [1] BindingDB. CHEMBL3919913 (BDBM50205269). View Source
